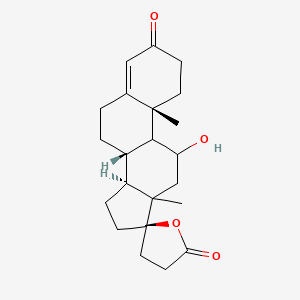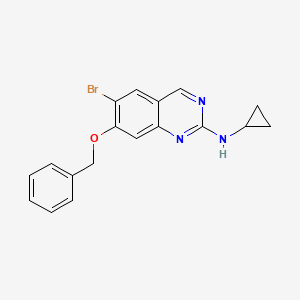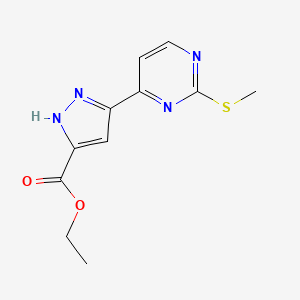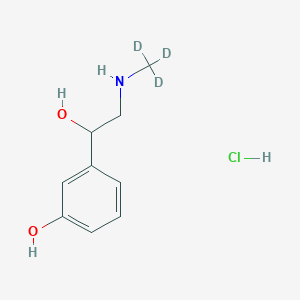
rac Phenylephrine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Phenylephrine-d3 Hydrochloride: is a deuterium-labeled form of phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist used primarily as a decongestant. The compound is often utilized in research due to its stable isotope labeling, which allows for precise tracking in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac Phenylephrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet the standards required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: : rac Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction reactions can yield alcohol derivatives .
Scientific Research Applications
rac Phenylephrine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the movement and transformation of phenylephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of phenylephrine-containing products
Mechanism of Action
rac Phenylephrine-d3 Hydrochloride exerts its effects by acting as an agonist at alpha-1 adrenergic receptors. This interaction leads to vasoconstriction, which reduces blood flow to certain areas and decreases congestion. The compound’s mechanism of action involves the activation of intracellular signaling pathways that result in the contraction of smooth muscle cells in blood vessels .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to rac Phenylephrine-d3 Hydrochloride include phenylephrine hydrochloride, epinephrine, and norepinephrine. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Uniqueness: : The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in studies requiring accurate measurement of metabolic pathways and drug interactions .
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
206.68 g/mol |
IUPAC Name |
3-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3; |
InChI Key |
OCYSGIYOVXAGKQ-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


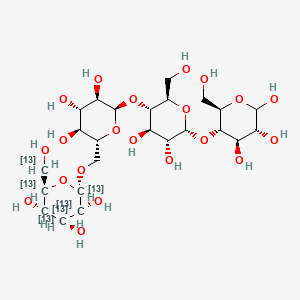
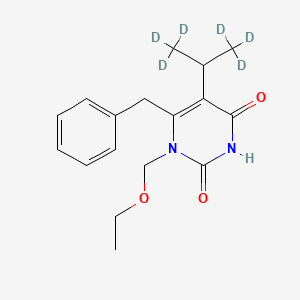
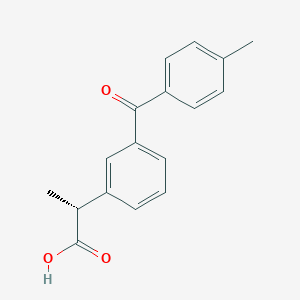
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
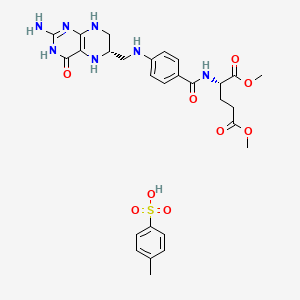
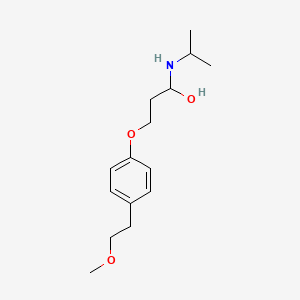
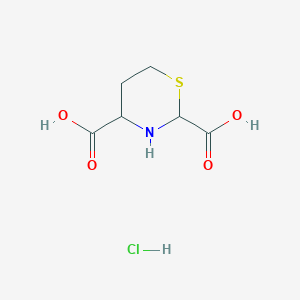
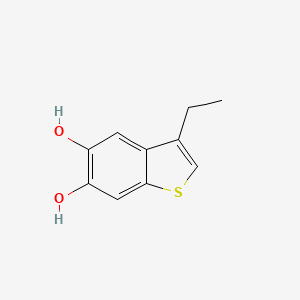
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
